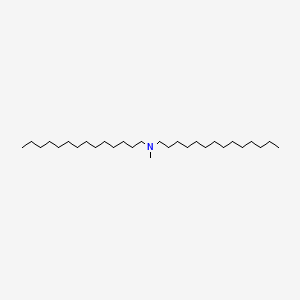
Methyldimyristylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyldimyristylamine is a chemical compound with the molecular formula C29H61N. It is also known by other names such as N-Methyl-N-tetradecyl-1-tetradecanamine. This compound belongs to the class of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Métodos De Preparación
Methyldimyristylamine can be synthesized through various methods. One common synthetic route involves the alkylation of primary amines. For instance, the reaction of tetradecylamine with methyl iodide under basic conditions can yield this compound. Industrial production methods often involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Methyldimyristylamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. .
Aplicaciones Científicas De Investigación
Methyldimyristylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of cell membrane dynamics due to its amphiphilic nature.
Medicine: this compound is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of surfactants and emulsifiers, which are essential in various industrial processes .
Mecanismo De Acción
The mechanism by which Methyldimyristylamine exerts its effects involves its interaction with cell membranes. Due to its amphiphilic nature, it can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .
Comparación Con Compuestos Similares
Methyldimyristylamine can be compared with other similar compounds such as:
- Dimethyldodecylamine
- Dimethyloctadecylamine
- Dimethyldecylamine These compounds share similar structural features but differ in the length of their alkyl chains. This compound is unique due to its specific chain length, which imparts distinct physicochemical properties and biological activities .
Propiedades
Número CAS |
41961-81-3 |
|---|---|
Fórmula molecular |
C29H61N |
Peso molecular |
423.8 g/mol |
Nombre IUPAC |
N-methyl-N-tetradecyltetradecan-1-amine |
InChI |
InChI=1S/C29H61N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30(3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-29H2,1-3H3 |
Clave InChI |
KUFYUMSBZMUWAN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


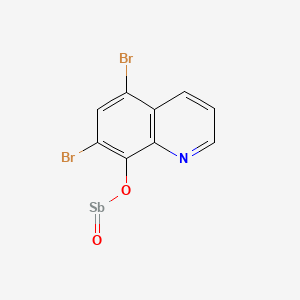
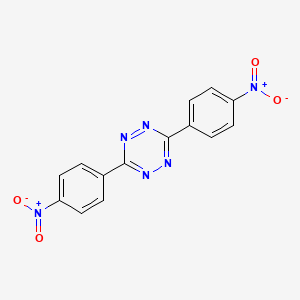



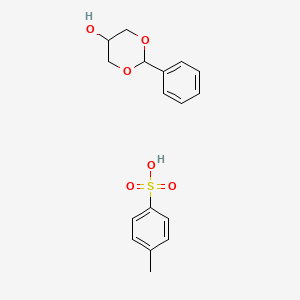
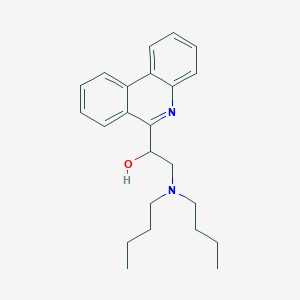
![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)

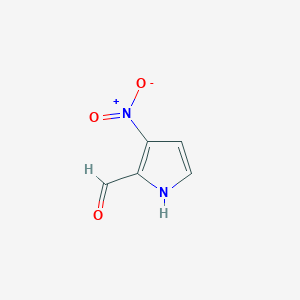
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
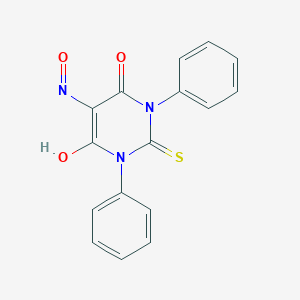
![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)
